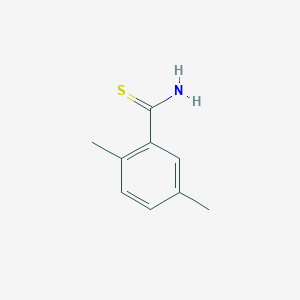

2,5-Dimethylbenzothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVZUOHMKCSAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299117 | |

| Record name | 2,5-Dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57774-78-4 | |

| Record name | 2,5-Dimethylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57774-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dimethylbenzothioamide and Its Structural Analogues

Established Synthetic Routes to Substituted Benzothioamides Applicable to 2,5-Dimethylbenzothioamide

Conventional methods for the synthesis of benzothioamides, including this compound, have been widely employed and are characterized by their reliability and versatility. These routes typically involve the transformation of readily available starting materials such as benzonitriles, aldehydes, and amides into the desired thioamide functionality.

Conventional Thioamidation Protocols (e.g., thiolysis of benzonitriles)

The direct conversion of benzonitriles to benzothioamides, known as thiolysis, represents a fundamental approach to thioamide synthesis. This transformation is typically achieved by reacting the nitrile with a sulfur source, most commonly hydrogen sulfide (B99878) (H₂S) or its salts, such as sodium hydrosulfide (B80085) (NaSH) or ammonium (B1175870) sulfide ((NH₄)₂S).

The reaction of 2,5-dimethylbenzonitrile (B77730) with a suitable sulfurizing agent would provide a direct route to this compound. The general mechanism involves the nucleophilic attack of the sulfur species on the electrophilic carbon of the nitrile group, followed by protonation to yield the thioamide. While effective, the use of gaseous and toxic hydrogen sulfide necessitates specialized equipment and handling procedures. The use of sulfide salts in polar aprotic solvents like DMF can offer a more manageable alternative.

Table 1: Examples of Thioamidation of Benzonitriles

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzonitrile | H₂S, Triethylamine | Pyridine | Reflux | High |

| 4-Chlorobenzonitrile | NaSH | DMF | 60 | 95 |

This table presents generalized conditions for the thiolysis of substituted benzonitriles and is applicable to the synthesis of this compound from 2,5-dimethylbenzonitrile.

Approaches from Aldehydes and Amides

The Willgerodt-Kindler reaction is a classic and powerful method for the synthesis of thioamides from aryl aldehydes. This one-pot, three-component reaction involves heating an aldehyde, a secondary amine (commonly morpholine (B109124) or piperidine), and elemental sulfur. researchgate.net The reaction proceeds through the formation of an enamine from the aldehyde and the secondary amine, which then reacts with sulfur. A subsequent rearrangement leads to the formation of the thioamide. researchgate.net For the synthesis of this compound, 2,5-dimethylbenzaldehyde (B165460) would serve as the starting material.

Alternatively, the direct thionation of amides provides another established route to thioamides. Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) are commonly employed for this transformation. organic-chemistry.orgnih.gov The reaction of 2,5-dimethylbenzamide (B1331849) with Lawesson's reagent, typically in a high-boiling solvent like toluene (B28343) or xylene, would yield this compound. beilstein-journals.org Lawesson's reagent is often preferred over P₄S₁₀ due to its milder reaction conditions and higher yields. organic-chemistry.orgnih.gov

Table 2: Synthesis of Thioamides from Aldehydes and Amides

| Starting Material | Method | Reagents | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Benzaldehyde | Willgerodt-Kindler | Morpholine, Sulfur | Pyridine | Reflux |

| 4-Methylbenzaldehyde | Willgerodt-Kindler | Piperidine, Sulfur | DMF | 120 |

| Benzamide | Thionation | Lawesson's Reagent | Toluene | Reflux |

This table illustrates typical conditions for the synthesis of thioamides from aldehydes and amides, which can be adapted for the preparation of this compound.

Utilization of Elemental Sulfur in Synthesis

Elemental sulfur (S₈) is a cost-effective and environmentally benign sulfur source that is utilized in several thioamide synthesis protocols, most notably the Willgerodt-Kindler reaction as mentioned above. researchgate.net Beyond this, elemental sulfur can be used in reactions with various organic substrates to generate thioamides. For instance, the reaction of benzylamines with elemental sulfur can lead to the formation of thioamides. While not a direct route from a simple benzene (B151609) derivative, this method highlights the versatility of elemental sulfur in C-S bond formation.

Modern and Innovative Strategies for this compound Synthesis

In recent years, significant efforts have been directed towards the development of more efficient, selective, and sustainable methods for thioamide synthesis. These modern approaches often employ transition metal catalysts or organocatalysts to achieve transformations under milder conditions and with broader substrate scope.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to thioamide formation is an active area of research. Copper and rhodium-based catalytic systems have shown particular promise in this regard.

Copper-catalyzed cross-coupling reactions can be employed to construct the C-S bond of thioamides. For example, the coupling of an aryl halide with a source of thioamide anion, or a one-pot reaction involving an aryl halide, an amine, and a sulfur source under copper catalysis could be envisioned for the synthesis of N-substituted 2,5-dimethylbenzothioamides.

Rhodium catalysts have been utilized in the synthesis of thioamides from isothiocyanates and organoboronic acids. While this method is more suited for N-substituted thioamides, it represents a modern approach to C-N and C-S bond formation in a single step.

Table 3: Examples of Transition Metal-Catalyzed Thioamide Synthesis

| Catalyst System | Reactants | Product Type |

|---|---|---|

| CuI / Ligand | Aryl Halide, Thioamide | N-Arylthioamide |

This table provides a conceptual overview of transition metal-catalyzed reactions that could be adapted for the synthesis of this compound derivatives.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for the synthesis of thioamides. Chiral organocatalysts have been successfully employed in the asymmetric synthesis of thioamides, providing access to enantiomerically enriched products. While the synthesis of achiral this compound would not require a chiral catalyst, the principles of organocatalysis can be applied to develop mild and efficient synthetic routes. For instance, amine-based catalysts can activate substrates towards nucleophilic attack by a sulfur source.

Recent advancements have demonstrated the use of organocatalysts to promote the reaction between aldehydes, amines, and a sulfur source under mild conditions, offering an alternative to the classical Willgerodt-Kindler reaction.

Green Chemistry Principles and Sustainable Synthesis of Benzothioamides

The application of green chemistry principles to the synthesis of benzothioamides aims to reduce the environmental impact of chemical processes. A significant advancement in this area is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. figshare.comtandfonline.com Supercritical CO₂ is a non-flammable, relatively non-toxic, and naturally abundant solvent that can replace hazardous and environmentally damaging organic solvents. epa.govresearchgate.net

A novel and efficient method has been developed for synthesizing benzothioamide derivatives from the corresponding benzonitriles using H₂S-based salts in supercritical CO₂. figshare.comtandfonline.com This approach achieves yields of up to 98% without the need for conventional organic solvents. The use of scCO₂ has been shown to remarkably increase the yield of the desired benzothioamide product compared to traditional solvents. figshare.comtandfonline.com The mechanism involves the thiolysis of the nitrile group, where the acid-base properties of the reaction medium, influenced by the H₂S-based salts, play a crucial role. figshare.comtandfonline.com This method aligns with several green chemistry principles, including waste prevention and the use of safer solvents. epa.gov

Table 1: Comparison of Solvents for Benzothioamide Synthesis

| Solvent | Typical Yield (%) | Environmental/Safety Concerns | Green Chemistry Alignment |

|---|---|---|---|

| Toluene/Xylene | Variable | Volatile Organic Compound (VOC), Flammable, Toxic | Low |

| Pyridine | Variable | VOC, Flammable, Toxic, Pungent Odor | Low |

| Supercritical CO₂ | Up to 98% figshare.comtandfonline.com | Non-flammable, Low toxicity, Abundant epa.gov | High |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex molecules, offering significant advantages over traditional batch processing. drreddys.commdpi.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process optimization. drreddys.commdpi.com

Precursor Chemistry and Reactant Optimization for this compound Formation

The primary precursor for this compound is 2,5-dimethylbenzoic acid. The commercial production of substituted benzoic acids often involves the liquid-phase oxidation of the corresponding substituted toluenes. researchgate.net For 2,5-dimethylbenzoic acid, the synthesis typically starts from 1,2,4-trimethylbenzene (B165218) (pseudocumene).

One established method involves the liquid-phase air oxidation of pseudocumene in the presence of a metal salt catalyst, such as cobalt or manganese acetate, often with a bromide initiator. google.com The reaction is typically carried out in a solvent like acetic acid at elevated temperatures and pressures. google.com Optimization of this process involves fine-tuning the catalyst system, solvent, temperature, and pressure to maximize the selective oxidation of one methyl group while leaving the other two intact, which can then be further manipulated if needed. Functionalization of the resulting benzoic acid derivative allows for the creation of various analogues. For instance, the carboxylic acid group can be converted to an acid chloride or ester to facilitate subsequent amidation reactions. nih.gov

The conversion of an amide (like 2,5-dimethylbenzamide) to its corresponding thioamide is a critical step, known as thionation. While classic reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been widely used, they often require harsh conditions, such as high temperatures and anhydrous solvents, and can lead to side reactions. beilstein-journals.orgorganic-chemistry.org

Recent research has focused on developing milder, more efficient, and user-friendly thiating reagents. One such novel reagent is N-isopropyldithiocarbamate isopropyl ammonium salt, which allows for the one-pot transformation of N-aryl-substituted benzamides to benzothioamides under mild conditions and with short reaction times. mdpi.comnih.gov Another example is N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt, which has also proven to be an excellent reagent for the thiation of heterocyclic amides. beilstein-journals.org These newer reagents offer significant advantages, including operational simplicity, high yields, and easier work-up procedures compared to traditional methods. mdpi.com

Table 2: Comparison of Selected Thiating Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in dry toluene/xylene/pyridine beilstein-journals.org | Readily available | High temperature, strong odor, side products |

| Lawesson's Reagent | Reflux in dry toluene/xylene mdpi.com | Generally higher yields than P₄S₁₀ | High temperature, expensive |

| N-isopropyldithiocarbamate isopropyl ammonium salt | Room temperature, one-pot mdpi.com | Mild conditions, short reaction time, high yields mdpi.com | Newer reagent, may not be as widely available |

| N-cyclohexyl dithiocarbamate cyclohexylammonium salt | 61 °C in chloroform (B151607) beilstein-journals.org | Excellent yields for heterocyclic amides beilstein-journals.org | Requires pre-synthesis of the reagent beilstein-journals.org |

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of thioamides. For the conversion of amides to thioamides, the reaction generally proceeds through the activation of the amide carbonyl oxygen.

In a common pathway for thionation, the amide is first converted to an imidoyl chloride using a chlorinating agent like thionyl chloride. mdpi.com This reactive intermediate is then treated with a sulfur nucleophile (the thiating reagent) to yield the final thioamide. mdpi.com

Another well-studied mechanism involves the direct thionation of amides. Plausible pathways for thioamide formation from different precursors have been interrogated through control experiments. researchgate.netnih.gov One proposed pathway involves the in-situ generation of a thiocarbonyl intermediate, which is subsequently trapped by an amine to form the thioamide. nih.gov For instance, when using elemental sulfur and sodium sulfide, a primary nitroalkane can be converted to a dithiocarboxylate intermediate, which then acts as a thioacylating species. nih.gov Experimental evidence from control reactions helps to rule out alternative pathways, such as the initial formation of an oxoamide (B1213200) which is later thionated. nih.gov These mechanistic studies provide a rational basis for reaction design and the development of more efficient synthetic protocols.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethylbenzoic acid |

| 1,2,4-trimethylbenzene (pseudocumene) |

| 2,5-dimethylbenzamide |

| Phosphorus pentasulfide |

| Lawesson's reagent |

| N-isopropyldithiocarbamate isopropyl ammonium salt |

| N-cyclohexyl dithiocarbamate cyclohexylammonium salt |

| Thionyl chloride |

| Imidoyl chloride |

| Dithiocarboxylate |

| Toluene |

| Xylene |

| Pyridine |

| Acetic acid |

| Cobalt acetate |

| Manganese acetate |

Kinetic Studies of Formation Reactions

Kinetic studies of the formation reactions of this compound and its structural analogues are crucial for optimizing reaction conditions, understanding reaction mechanisms, and scaling up synthetic processes. While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on the formation of analogous benzothioamides and the general kinetics of key synthetic methodologies, such as the thionation of amides and the Willgerodt-Kindler reaction.

The formation of thioamides from their corresponding amides using thionating agents like Lawesson's reagent is a widely employed synthetic route. The rate of this reaction is influenced by several factors, including the structure of the amide, the nature of the thionating agent, the solvent, and the reaction temperature. Generally, the reaction is faster for amides compared to esters. nih.gov

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided valuable insights into the energetics and kinetics of thioamide formation. For instance, a computational study on the thionation of a simple amide, acetamide, with Lawesson's reagent has elucidated the reaction mechanism and the associated activation energies. While not specific to this compound, this data provides a foundational understanding of the kinetic parameters involved in the thionation of an amide.

The reaction is proposed to proceed through a multi-step mechanism involving the initial coordination of the amide carbonyl oxygen to the phosphorus of Lawesson's reagent, followed by the formation of a four-membered ring intermediate. The subsequent cleavage of this intermediate leads to the formation of the thioamide. The rate-determining step is typically the initial nucleophilic attack of the amide on the thionating agent.

Below is a table summarizing the calculated activation energy for the thionation of acetamide, which can serve as a model for understanding the kinetics of 2,5-dimethylbenzamide thionation.

| Reaction Step | Reactant | Thionating Agent | Calculated Activation Energy (kcal/mol) |

| Thionation | Acetamide | Lawesson's Reagent | 19.1 |

This data is based on computational studies of a model reaction and serves as an approximation for the thionation of benzamides.

Factors that can influence the kinetics of the formation of this compound and its analogues include:

Electronic Effects: The presence of electron-donating groups, such as the two methyl groups on the benzene ring of 2,5-dimethylbenzamide, can influence the nucleophilicity of the carbonyl oxygen. This, in turn, can affect the rate of reaction with electrophilic thionating agents.

Steric Hindrance: While the methyl groups in 2,5-dimethylbenzamide are not expected to cause significant steric hindrance at the carbonyl group, bulky substituents in other structural analogues could potentially slow down the reaction rate.

Solvent Polarity: The choice of solvent can significantly impact the reaction kinetics by influencing the solubility of the reactants and stabilizing transition states.

Lack of Specific Research Data Hinders Detailed Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry investigations specifically focused on the compound this compound. While the methodologies outlined for such a study are standard in the field of computational chemistry, their direct application to this particular molecule does not appear to have been published in publicly accessible research. Consequently, a detailed, data-driven article on the electronic structure, conformational analysis, and molecular dynamics of this compound, as per the requested structure, cannot be generated at this time due to the absence of specific research findings.

Theoretical and computational chemistry provides invaluable insights into the molecular properties and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating electronic configurations, molecular orbitals, and charge distributions. Furthermore, analyses of Frontier Molecular Orbitals (HOMO-LUMO) help in understanding the chemical reactivity and kinetic stability of a molecule.

Similarly, conformational analysis and molecular dynamics simulations are crucial for exploring the three-dimensional structure and dynamic behavior of molecules. These studies identify preferred conformations, estimate torsional barriers, and describe how the molecule behaves in different phases, all of which are critical for understanding its physical and biological properties.

Despite the established utility of these computational methods, their application to this compound has not been documented in the scientific literature. Searches for specific studies yielding data on its electronic properties, potential energy surfaces, or dynamic simulations have been unsuccessful. While general information on the computational analysis of related compounds like benzothioamide derivatives and other thioamides exists, the strict focus on this compound precludes the use of such analogous data.

Therefore, until specific quantum chemical and molecular dynamics studies are performed and published for this compound, a scientifically accurate and thorough article detailing its theoretical and computational chemistry investigations remains unfeasible.

Theoretical and Computational Chemistry Investigations of 2,5 Dimethylbenzothioamide

Computational Modeling of Reactivity and Reaction Pathways Involving 2,5-Dimethylbenzothioamide

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of thioamide-containing molecules like this compound. These theoretical approaches offer insights into electronic structure, reaction energetics, and the prediction of reaction outcomes, complementing experimental studies.

Prediction of Reaction Sites and Selectivity

Computational models are instrumental in predicting the reactive sites of thioamides. The thioamide functional group possesses several potential centers for reactivity: the sulfur atom, the nitrogen atom, and the α-carbon. The sulfur atom is nucleophilic and can react with a variety of electrophiles. Conversely, the nitrogen atom can also exhibit nucleophilic character. The protons on the carbon adjacent to the thiocarbonyl group (α-protons) are more acidic than their amide counterparts, facilitating the formation of enolates that can react at either the α-carbon or the sulfur atom, depending on the electrophile. researchgate.net

Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution and molecular orbital energies, which in turn helps in identifying the most likely sites for electrophilic or nucleophilic attack. For this compound, computational analysis would likely show a high electron density on the sulfur atom, making it a primary site for electrophilic attack. The nitrogen atom's nucleophilicity would be influenced by the steric hindrance from the methyl groups on the benzene (B151609) ring.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Predicted Reactivity | Influencing Factors |

| Thioamide Sulfur | High Nucleophilicity | Lone pair electrons, polarizability |

| Thioamide Nitrogen | Moderate Nucleophilicity | Electron-donating methyl groups, potential steric hindrance |

| α-Carbon Protons | Acidic | Resonance stabilization of the resulting enolate |

The selectivity of reactions involving this compound can also be predicted. For instance, in reactions with electrophiles, the "hard" or "soft" nature of the electrophile will determine whether the reaction occurs at the "harder" nitrogen or the "softer" sulfur atom, a concept that can be quantified using computational methods.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of computational reaction modeling. By locating and characterizing the transition state structure for a given reaction, chemists can calculate activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

For thioamides, a key transformation is their reaction with various reagents to form new chemical bonds. For example, the transamidation of thioamides, a process that converts one thioamide into another, has been studied using DFT. These studies reveal the mechanism of N-C(S) bond cleavage and formation, often involving the activation of the thioamide. nih.gov In a hypothetical study on this compound, transition state analysis could elucidate the energetic barriers for its conversion to other derivatives, such as amidines or thiazoles.

Table 2: Hypothetical Transition State Analysis Data for a Reaction of this compound

| Reaction Type | Reactants | Activation Energy (kcal/mol) | Transition State Geometry |

| S-Alkylation | This compound + CH₃I | 15-20 | Elongated C-S and C-I bonds |

| N-Alkylation | This compound + CH₃I | 20-25 | Elongated C-N and C-I bonds |

| Transamidation | This compound + Aniline | >30 (uncatalyzed) | Tetrahedral intermediate at the thiocarbonyl carbon |

These hypothetical values illustrate how computational chemistry could predict the favorability of different reaction pathways.

Development and Validation of Computational Models for Thioamide-Containing Systems

The accuracy of computational predictions relies heavily on the quality of the theoretical models and methods used. The development and validation of these models for thioamide-containing systems is an ongoing area of research.

Ab initio and DFT methods are commonly used to study the electronic structure and reactivity of thioamides. nih.govnih.gov For instance, double-hybrid functionals like B2PLYP-D3 have been shown to be well-suited for investigating noncovalent interactions in transition states and intermediates of systems involving hydrogen bonding. nih.gov The choice of basis set is also crucial for obtaining accurate results.

Validation of these computational models is achieved by comparing the calculated properties with experimental data. For thioamides, this can include comparing calculated bond lengths and angles with X-ray crystallographic data, or predicted reaction outcomes and kinetics with experimentally observed results. The good agreement between computed and experimental data provides confidence in the predictive power of the computational models.

Recent research has also focused on developing computationally efficient methods, such as semi-empirical approaches, to study larger thioamide-containing systems, like peptides and proteins, where thioamide linkages can be used to modulate structure and function. nih.govescholarship.org These methods allow for the screening of large numbers of molecules and the simulation of dynamic processes.

Table 3: Common Computational Methods for Thioamide Systems

| Method | Strengths | Limitations | Typical Application |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost | Can be sensitive to the choice of functional | Reaction mechanism studies, electronic structure analysis |

| Ab initio (e.g., MP2, CCSD(T)) | High accuracy | High computational cost, limited to small systems | Benchmarking, high-accuracy energy calculations |

| Semi-empirical (e.g., GFN2-xTB) | Very fast, suitable for large systems | Lower accuracy than DFT or ab initio | High-throughput screening, molecular dynamics simulations |

The continuous development and validation of these computational models are essential for advancing our understanding of the chemistry of this compound and other thioamide-containing compounds.

Reactivity, Transformations, and Derivatization Strategies of 2,5 Dimethylbenzothioamide

Nucleophilic and Electrophilic Reactions at the Thioamide Moiety

The thioamide group (-CSNH₂) in 2,5-Dimethylbenzothioamide is ambidentate, possessing two potential nucleophilic centers: the sulfur and the nitrogen atoms. The reactivity at these sites is dictated by the nature of the electrophile and the reaction conditions, leading to a range of functionalized products.

Alkylation and Acylation Reactions

The thioamide moiety readily undergoes reactions with alkylating and acylating agents. The sulfur atom, being a soft nucleophile, is the typical site for alkylation, while acylation can occur at either the sulfur or the nitrogen atom.

Alkylation: The reaction of thioamides with alkyl halides generally results in the formation of S-alkylated products known as thioimidates. nih.gov For this compound, treatment with an alkyl halide (R-X) in the presence of a base would yield an S-alkyl thioimidate. This transformation is significant as it converts the thioamide into a more reactive functional group for subsequent synthetic manipulations.

Acylation: Acylation of thioamides can be more complex, with the site of attack depending on the acylating agent and reaction conditions. researchgate.net Hard acylating agents, such as acyl chlorides, may favor N-acylation, particularly in the presence of a strong base. Conversely, other conditions might lead to S-acylation, forming a thioester-like intermediate. These acylated derivatives are valuable intermediates in organic synthesis.

| Reagent Type | Example Reagent | Primary Product Structure | Product Class |

| Alkylating Agent | Methyl Iodide (CH₃I) | 2,5-Dimethyl-S-methylbenzothioimidate | Thioimidate |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | N-(2,5-Dimethylbenzoyl)thioacetamide or S-Acetyl-2,5-dimethylbenzothioimidate | N-Acylthioamide or S-Acylthioimidate |

Hydrolysis and Aminolysis Pathways

The thioamide functional group can undergo cleavage through hydrolysis and aminolysis, although it is generally more stable than its amide counterpart.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed. This process typically involves the initial conversion of the thioamide to the corresponding amide (2,5-dimethylbenzamide), which can then be further hydrolyzed to 2,5-dimethylbenzoic acid and ammonia. researchgate.net This pathway provides a method for converting the thioamide group back to a carboxylic acid derivative when required.

Aminolysis: While less common, aminolysis involves the reaction of the thioamide with an amine. This can lead to the formation of a new amide and a sulfur-containing byproduct. The specific products and reaction efficiency depend heavily on the reaction conditions and the nucleophilicity of the incoming amine.

Cyclization and Heterocyclic Annulation Reactions Involving this compound

A key feature of thioamide chemistry is its utility in the synthesis of heterocyclic compounds. The sulfur and nitrogen atoms of the thioamide in this compound can participate in cyclization reactions to form a variety of important heterocyclic scaffolds.

Formation of Sulfur-Containing Heterocycles (e.g., thiazoles, thiadiazoles)

Thioamides are well-established precursors for the synthesis of five-membered sulfur- and nitrogen-containing heterocycles.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.comresearchgate.net In this context, this compound can react with various α-haloketones or α-haloaldehydes to produce 2-aryl-substituted thiazoles. The 2,5-dimethylphenyl group would be at the 2-position of the resulting thiazole ring. nih.gov

Thiadiazole Synthesis: this compound can also serve as a component in the synthesis of 1,3,4-thiadiazoles and 1,2,4-thiadiazoles. For instance, oxidative cyclization reactions or condensation with hydrazine (B178648) derivatives can lead to the formation of 2,5-disubstituted-1,3,4-thiadiazoles. nih.govinlibrary.uz These reactions leverage the thioamide as a C-S-N building block. evitachem.com

| Heterocycle | Key Reagent | General Reaction |

| Thiazole | α-Haloketone (e.g., 2-bromoacetophenone) | Hantzsch Thiazole Synthesis youtube.comresearchgate.net |

| 1,3,4-Thiadiazole | Hydrazide followed by cyclizing agent | Condensation and Cyclodehydration nih.gov |

Construction of Fused Ring Systems

The reactivity of this compound extends to the construction of more complex, fused heterocyclic systems. These reactions are crucial for creating novel molecular architectures for various applications. mdpi.comuchicago.edu

One prominent example is the synthesis of benzothiazoles. While typically formed from 2-aminothiophenols, certain synthetic routes can utilize benzothioamides as precursors to build a fused thiazole ring onto another aromatic system. mdpi.com For example, an appropriately substituted this compound could undergo intramolecular cyclization to form a fused thiazole derivative. Furthermore, reactions with bifunctional reagents can lead to fused systems like thiazolo[5,4-d]thiazoles. researchgate.net

Role of this compound as a Synthetic Building Block

Based on its reactivity, this compound is a versatile synthetic building block in organic chemistry. rsc.org Its primary utility stems from the thioamide functional group, which acts as a linchpin for constructing more complex molecules.

The key roles of this compound in synthesis include:

Precursor to Heterocycles: It is a valuable starting material for synthesizing a wide array of sulfur- and nitrogen-containing heterocycles, most notably thiazoles and thiadiazoles. nih.gov

Source of the 2,5-Dimethylbenzoyl Moiety: Through reactions like hydrolysis, it can be converted to other derivatives of 2,5-dimethylbenzoic acid, effectively serving as a protected or synthetically accessible form of this structural unit.

Intermediate for Functional Group Interconversion: The thioamide can be transformed into other functional groups, such as thioimidates, amides, and nitriles, providing synthetic flexibility. researchgate.net

Precursor for Advanced Organic Compounds

While specific, documented examples of this compound serving as a direct precursor for advanced organic compounds are scarce, the inherent reactivity of the thioamide group suggests its potential in the synthesis of various heterocyclic systems. Thioamides are well-established precursors for the synthesis of thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing heterocycles, which are core structures in many pharmaceutically active molecules.

The general transformation of a primary thioamide to a thiazole, for instance, typically involves reaction with an α-haloketone. In the context of this compound, this would theoretically proceed via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to yield a 2,4-disubstituted-thiazole bearing the 2,5-dimethylphenyl moiety.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| α-Haloketones | Thiazoles | Base catalysis, alcoholic solvents |

| Hydrazonoyl halides | 1,3,4-Thiadiazoles | Base catalysis, polar aprotic solvents |

It is important to reiterate that these are projected transformations based on known thioamide chemistry, and dedicated studies on this compound are required to validate these synthetic pathways and optimize reaction conditions.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a one-pot fashion. Thioamides are valuable components in various MCRs due to their dual nucleophilic (at sulfur and nitrogen) and electrophilic (at the thiocarbonyl carbon) character.

Although no specific multicomponent reactions involving this compound have been reported, its participation in reactions like the Biginelli or Hantzsch-type condensations, adapted for thioamides, could be envisaged. For example, a modified Biginelli reaction involving this compound, an aldehyde, and a β-ketoester could potentially lead to the formation of dihydropyrimidinethiones, which are known for their diverse biological activities. The success of such reactions would depend on the relative reactivity of the thioamide compared to its oxygen analogue, urea.

Regioselectivity and Stereoselectivity in this compound Transformations

The concepts of regioselectivity and stereoselectivity are central to the controlled synthesis of complex organic molecules. In the context of this compound, these aspects would be particularly relevant in reactions where multiple reactive sites could lead to different constitutional isomers or stereoisomers.

For electrophilic aromatic substitution reactions, the directing effects of the thioamide group and the two methyl groups would determine the position of substitution on the benzene (B151609) ring. The thioamide group is generally considered to be a deactivating, ortho-, para-directing group, while the methyl groups are activating and ortho-, para-directing. The interplay of these electronic effects would dictate the regiochemical outcome.

In cycloaddition reactions, where the thioamide could act as a dienophile or part of a diene system, the regioselectivity and stereoselectivity would be governed by frontier molecular orbital interactions and steric factors. The presence of the bulky 2,5-dimethylphenyl group could impose significant steric hindrance, thereby influencing the facial selectivity of the approaching reactant and the endo/exo selectivity of the transition state.

A comprehensive understanding of the regioselective and stereoselective behavior of this compound in its transformations is currently lacking and represents a significant area for future research. Detailed experimental and computational studies are necessary to elucidate the factors that control the selectivity of its reactions, which would be crucial for its effective application in targeted organic synthesis.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazoles |

| 1,3,4-Thiadiazoles |

| 1,3-Thiazin-4-ones |

| Dihydropyrimidinethiones |

Therefore, it is not possible to generate an article that adheres to the user's strict requirements for content focusing solely on this compound as it relates to the following topics:

Design Principles for Supramolecular Assemblies: No studies were found detailing the hydrogen bonding motifs, chalcogen bonding, or pi-stacking interactions specific to this compound.

Crystal Engineering and Solid-State Structures: There is no available literature on the control of crystal packing, polymorphism, or co-crystallization strategies involving this compound.

Without published research findings on this specific compound, any attempt to create the requested article would result in speculation and would not meet the required standards of scientific accuracy and verifiable data.

2,5 Dimethylbenzothioamide in Supramolecular Chemistry and Materials Design

Development of Molecular Recognition Systems Utilizing 2,5-Dimethylbenzothioamide

The creation of molecular recognition systems hinges on the precise and selective binding between a host and a guest molecule. The unique electronic and steric properties of the thioamide group in this compound make it a promising candidate for designing highly specific host-guest interactions.

Host-guest chemistry is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. The thioamide moiety exhibits distinct characteristics compared to its amide counterpart that significantly influence these interactions.

Thioamides are generally considered to be stronger hydrogen bond donors than amides due to the increased acidity of the N-H proton. Conversely, the sulfur atom of a thioamide is a weaker hydrogen bond acceptor than the oxygen atom of an amide in the gas phase. However, the hydrogen-bonding capabilities of thioamides are highly dependent on the geometry of the interaction and the polarity of the environment. Computational studies have shown that while the optimal N-H···O=C hydrogen bond angle in amide dimers is around 116°, the preferred N-H···S=C angle in thioamide dimers is closer to 100°. This geometric specificity can be exploited to achieve high selectivity in host-guest systems.

Furthermore, in polar environments, the thioamide group's ability to act as a hydrogen bond acceptor can be enhanced, potentially becoming even stronger than that of an amide. This is attributed to the stabilization of the zwitterionic resonance structure of the thioamide in more polar solvents. For a molecule like this compound, the aromatic ring also provides a platform for π-π stacking interactions, while the methyl groups can participate in weaker C-H···π and van der Waals interactions, further contributing to the molecular recognition process.

Research on thiobenzamide, a close structural analogue, has demonstrated its ability to form co-crystals with various nitrogen-containing heterocyclic compounds (aza-donors). These structures are primarily stabilized by N-H···N hydrogen bonds between the thioamide N-H and the nitrogen atom of the co-former, supplemented by C-H···S interactions. This highlights the reliability of the thioamide group in forming predictable supramolecular synthons, which are fundamental units in crystal engineering and the design of molecular recognition systems.

| Interaction Type | System | Interaction Energy (Gas Phase, kcal/mol) | Interaction Energy (Water, kcal/mol) | Optimal H-bond Angle (θ) |

|---|---|---|---|---|

| H-bond Donor | Amide (N-H···O=C) | -6.9 | -3.1 | 116° |

| H-bond Donor | Thioamide (N-H···O=C) | -8.4 | -4.1 | 116° |

| H-bond Acceptor | Amide (N-H···O=C) | -6.9 | -3.1 | 116° |

| H-bond Acceptor | Thioamide (N-H···S=C) | -6.5 | -3.4 | 100° |

The principles of molecular recognition that govern the interaction of individual molecules can be extended to direct the self-assembly of larger, well-defined nanostructures. The directional and cooperative nature of the hydrogen bonds formed by thioamides makes them excellent candidates for programming the assembly of molecules like this compound into ordered architectures.

A compelling example is the self-assembly of N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s (thioBTAs). These molecules, featuring a central benzene (B151609) ring similar to this compound, self-assemble in nonpolar solvents into long, helical supramolecular polymers. This assembly is driven by strong, threefold intermolecular hydrogen-bonding interactions between the thioamide groups. The process is cooperative, meaning that the formation of an initial aggregate facilitates the addition of subsequent molecules, leading to the formation of stable, one-dimensional nanostructures.

Theoretical Frameworks for Predicting Supramolecular Interactions of this compound

Predictive computational modeling is an indispensable tool in supramolecular chemistry for understanding and designing complex molecular systems. Several theoretical frameworks can be applied to predict and analyze the non-covalent interactions that would govern the assembly of this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and to determine the geometries and energies of supramolecular complexes. DFT calculations can provide precise information on the strength of hydrogen bonds, π-π stacking, and other non-covalent interactions. For instance, DFT has been used to calculate the interaction energies of thioamide dimers, confirming that thioamides are stronger hydrogen bond donors and have distinct geometric preferences as acceptors compared to amides.

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds, including non-covalent interactions. QTAIM can identify bond critical points (BCPs) between interacting atoms, and the properties of the electron density at these points provide quantitative information about the strength and nature of the interaction.

Non-Covalent Interaction (NCI) analysis is a visualization tool that reveals the location and nature of non-covalent interactions in real space. NCI plots generate surfaces that are color-coded according to the strength and type of interaction: strong, attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals interactions are shown in green, and repulsive steric clashes are indicated in red. This method would be invaluable for visualizing the interplay of N-H···S hydrogen bonds, C-H···S interactions, and π-π stacking in putative assemblies of this compound.

These computational tools, when used in concert, provide a robust theoretical framework for predicting how this compound molecules will interact with each other and with other guest molecules. This predictive capability is essential for the rational design of novel supramolecular materials with tailored structures and functions.

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

|---|---|---|---|

| N-H···N | 2.95 - 3.15 | 1.91 - 2.25 | 150 - 175 |

| C-H···S | 3.50 - 3.80 | 2.49 - 2.90 | 140 - 160 |

Coordination Chemistry and Catalytic Applications of 2,5 Dimethylbenzothioamide Derived Ligands

Ligand Design and Synthesis Strategies Utilizing 2,5-Dimethylbenzothioamide

The design of ligands based on the this compound framework is centered on harnessing the coordination potential of the thioamide group and expanding the ligand's denticity for enhanced stability and reactivity of the resulting metal complexes.

The thioamide group (-C(S)NHR) of this compound can coordinate to a metal center in two primary modes: as a neutral thioamide or as an anionic thiolate after deprotonation. In the neutral thioamide form, the ligand typically binds through the sulfur atom, acting as a monodentate ligand. This mode of coordination is favored in acidic or neutral conditions.

Upon deprotonation of the thioamide proton, a resonance-stabilized thiolate form is generated. This anionic ligand can then chelate to a metal center through both the sulfur and nitrogen atoms, forming a stable four-membered ring. This bidentate coordination mode enhances the stability of the resulting metal complex. The equilibrium between the thioamide and thiolate forms can be controlled by the pH of the reaction medium and the nature of the metal precursor.

| Coordination Mode | Donor Atoms | Charge | Typical Conditions |

| Thioamide | S | Neutral | Acidic to Neutral |

| Thiolate | S, N | Anionic (-1) | Basic |

To enhance the stability and control the geometry of the resulting metal complexes, multi-dentate ligands incorporating the this compound moiety have been developed. These architectures are designed to create specific coordination environments around the metal center, which is crucial for catalytic applications.

One common strategy involves the introduction of additional donor groups onto the this compound scaffold. For example, functional groups containing nitrogen, oxygen, or phosphorus donors can be appended to the benzene (B151609) ring or the amide nitrogen. This can lead to the formation of tridentate [N, S, X] or tetradentate [N, S, X, Y] ligand systems (where X and Y represent the additional donor atoms). Such multi-dentate ligands are capable of forming highly stable complexes with a variety of transition metals. The synthesis of these ligands often involves multi-step organic reactions to build the desired molecular framework before the introduction of the metal ion.

Formation and Theoretical Understanding of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound-derived ligands involves the reaction of the ligand with a suitable metal salt under controlled conditions. Computational studies play a crucial role in understanding the electronic structure and geometry of these complexes.

The formation of metal complexes with this compound ligands is typically achieved by reacting the ligand with a metal precursor, such as a metal halide or acetate, in an appropriate solvent. The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).

The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product in high yield. In many cases, the reaction is carried out under an inert atmosphere to prevent oxidation of the metal center or the ligand. The resulting metal complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon addition of a less polar solvent.

Table of Synthetic Conditions for Metal Complex Formation

| Metal Precursor | Ligand Type | Solvent | General Conditions |

|---|---|---|---|

| Metal Halides (e.g., MCl₂) | Neutral or deprotonated ligand | Ethanol, Acetonitrile | Reflux, Inert atmosphere |

| Metal Acetates (e.g., M(OAc)₂) | Deprotonated ligand | Methanol, DMF | Room temperature or gentle heating |

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding, and geometry of metal complexes derived from this compound. mdpi.com These studies provide insights that complement experimental data and aid in the rational design of new complexes with desired properties. researchgate.netyoutube.com

DFT calculations can be used to predict the most stable geometry of a complex, whether it be tetrahedral, square planar, or octahedral, depending on the metal ion and the ligand denticity. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the nature of the metal-ligand bond and the electronic transitions that may be observed in the UV-visible spectrum. Furthermore, theoretical calculations can help in understanding the reaction mechanisms of catalytic processes involving these complexes. ias.ac.in

Role of this compound-Derived Complexes in Catalysis Research

While the catalytic applications of complexes specifically derived from this compound are an emerging area of research, the known reactivity of related thioamide and benzothioamide complexes suggests their potential in various catalytic transformations. The electronic properties of the this compound ligand, influenced by the electron-donating methyl groups, can be expected to modulate the catalytic activity of the metal center.

Potential areas of catalytic application include:

Cross-coupling reactions: The ability of the sulfur and nitrogen donors to stabilize various oxidation states of transition metals like palladium and nickel makes these complexes promising candidates for catalyzing C-C and C-N bond-forming reactions.

Oxidation catalysis: The redox-active nature of the sulfur atom in the thioamide ligand could be exploited in oxidation reactions, where the ligand might participate in the catalytic cycle.

Polymerization: Similar to other late transition metal complexes, those derived from this compound could potentially act as catalysts for olefin polymerization.

The design of the ligand architecture, including its denticity and steric bulk, would be crucial in controlling the selectivity and efficiency of these catalytic processes. Further experimental and theoretical investigations are needed to fully explore the catalytic potential of this class of compounds.

Mechanistic Investigations of Catalytic Cycles

The catalytic activity of metal complexes derived from thioamide ligands is intrinsically linked to the mechanistic pathways they follow. Understanding these catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts.

A plausible generalized catalytic cycle for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, involving a palladium catalyst and a thioamide ligand is depicted below. This cycle is based on well-established mechanisms for similar cross-coupling reactions nih.govyoutube.comyoutube.comyoutube.com.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent metal center, such as Pd(0), coordinated to the thioamide ligand (L). This step forms a higher-valent metal-halide-alkyl complex (L-Pd(II)(R)(X)).

Transmetalation: In this step, the organic group (R') from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a di-organic palladium(II) complex (L-Pd(II)(R)(R')).

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-R') from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

A critical factor that can influence the efficiency of such catalytic cycles is the tautomerism of the thioamide ligand. Thioamides can exist in thione (C=S) and thioenol (C=N-SH) forms. The thioenol form can be deprotonated, leading to a change in the coordination mode and potentially deactivating the catalyst researchgate.net. The equilibrium between these tautomers can be influenced by the solvent, temperature, and the specific substituents on the thioamide. For this compound, the electron-donating methyl groups on the benzene ring may influence the electronic properties of the thioamide group and, consequently, the tautomeric equilibrium and catalytic activity.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of these catalytic cycles. DFT calculations can provide insights into the energies of intermediates and transition states, helping to identify the rate-determining step and understand the role of the ligand in the catalytic process ruhr-uni-bochum.de.

Sustainable Catalysis Approaches Using Thioamide Ligands

The principles of green chemistry are increasingly guiding the development of new catalytic systems. Thioamide-based catalysts are being explored in the context of sustainable chemistry through several approaches.

One key aspect of sustainable catalysis is atom economy. Cooperative asymmetric catalysis using thioamides as either electrophiles or pronucleophiles in reactions promoted by soft Lewis acid/hard Brønsted base cooperative catalysts can achieve perfect atom economy in C-C bond-forming reactions researchgate.net. This approach minimizes waste by ensuring that all atoms from the reactants are incorporated into the final product researchgate.net.

The development of catalyst-free and solvent-free reaction conditions for the synthesis of thioamides, such as the Willgerodt–Kindler reaction, also contributes to more sustainable chemical processes nih.gov. These methods reduce the reliance on volatile organic solvents and expensive metal catalysts nih.govrsc.org. The use of deep eutectic solvents (DES) as environmentally benign reaction media for thioamide synthesis is another promising green approach rsc.org.

Furthermore, the use of earth-abundant and non-toxic metals in combination with thioamide ligands is a crucial area of research for sustainable catalysis. While much of the research has focused on precious metals like palladium and ruthenium, exploring first-row transition metals such as copper, iron, and cobalt could lead to more economical and environmentally friendly catalytic systems.

Future Research Horizons and Emerging Methodologies for 2,5 Dimethylbenzothioamide

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis and functionalization of 2,5-Dimethylbenzothioamide, while achievable through established methods for thioamide formation (e.g., thionation of the corresponding amide with Lawesson's reagent or synthesis from 2,5-dimethylbenzonitrile), offer significant room for innovation. researchgate.net Future research could focus on developing more efficient, sustainable, and versatile synthetic protocols.

Novel Functionalization Strategies for the Benzene (B151609) Ring and Thioamide Moiety

The reactivity of the 2,5-dimethylphenyl ring is influenced by the activating, ortho-para directing methyl groups and the deactivating thioamide group. This electronic landscape presents both opportunities and challenges for selective functionalization.

Benzene Ring Functionalization:

Modern synthetic chemistry has seen a surge in C-H functionalization reactions, which offer a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. acs.orgnih.gov For this compound, directed C-H functionalization could be a powerful tool. The thioamide moiety itself, or a transiently introduced directing group, could be exploited to achieve regioselective modification of the benzene ring. For instance, palladium- or rhodium-catalyzed C-H activation could potentially introduce new substituents at the C4 or C6 positions, which are ortho to one of the methyl groups and meta to the other. acs.org The inherent steric hindrance around the thioamide group might also play a crucial role in directing these transformations.

Non-directed C-H functionalization, accelerated by specialized ligands, also presents a promising, albeit challenging, avenue for modifying the aromatic core. nih.gov The development of catalysts that can selectively functionalize one of the available C-H bonds in the presence of the two methyl groups would be a significant advancement.

Thioamide Moiety Functionalization:

The thioamide group is a versatile functional handle. nih.gov Its reactivity can be harnessed for various transformations. One area of future exploration is the development of novel transamidation reactions, where the amino group of the thioamide is exchanged. rsc.org This would allow for the late-stage diversification of this compound derivatives. Furthermore, the thioamide can participate in cycloaddition reactions and can be a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles. mdpi.com Research into novel cyclization partners and conditions could expand the chemical space accessible from this compound.

A summary of potential functionalization strategies is presented in Table 1.

| Functionalization Target | Strategy | Potential Reagents/Catalysts | Anticipated Challenges |

| Benzene Ring (C4/C6) | Directed C-H Activation | Pd(OAc)₂, Rh(III) complexes with directing groups | Regioselectivity control, steric hindrance |

| Benzene Ring | Non-Directed C-H Functionalization | Pd catalysts with specialized ligands (e.g., pyridone-based) | Low reactivity of C-H bonds, selectivity |

| Thioamide Moiety | Transamidation | Nucleophilic amines, potentially with activation of the thioamide | Chemoselectivity, harsh reaction conditions |

| Thioamide Moiety | Heterocyclization | Dicarbonyl compounds, alkynes, azides | Control of reaction pathways, stability of intermediates |

Expanding the Scope to Complex Analogues

Building upon novel functionalization strategies, a key research direction will be the synthesis of complex analogues of this compound. This could involve the introduction of pharmacophoric groups, moieties for materials science applications, or fragments that allow for the construction of larger, more intricate molecular architectures. For instance, the synthesis of chiral analogues, either through asymmetric synthesis or resolution, could be of interest for biological applications. The development of one-pot or cascade reactions that rapidly build molecular complexity from the this compound core would be particularly valuable.

Advancements in Computational and Theoretical Approaches

Computational chemistry offers powerful tools to predict, understand, and guide experimental research. For a relatively unexplored molecule like this compound, in silico studies can be particularly insightful.

Integration of Machine Learning for Predictive Synthesis and Reactivity

The application of machine learning (ML) in chemistry is a rapidly growing field. nih.gov ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. mit.eduacs.org For this compound, ML could be employed to:

Predict Regioselectivity: In C-H functionalization reactions, predicting the site of reaction on the aromatic ring is crucial. rsc.orgmit.edu An ML model trained on a database of similar reactions could predict the most likely position for functionalization on the 2,5-dimethylphenyl ring under various conditions.

Optimize Reaction Conditions: ML algorithms can be used to navigate the complex parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to find the optimal conditions for yield and selectivity.

Predict Biological Activity: By training on datasets of compounds with known biological activities, ML models could predict the potential therapeutic applications of novel this compound analogues. nih.gov

Development of Advanced Quantum Chemical Models

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of molecules. nih.gov For this compound, these methods could be used to:

Analyze Substituent Effects: DFT calculations can quantify the electronic and steric effects of the two methyl groups and the thioamide group on the reactivity of the benzene ring. nih.govcdnsciencepub.comkuleuven.be This understanding can rationalize experimentally observed regioselectivity and guide the design of new reactions.

Elucidate Reaction Mechanisms: The transition states and reaction pathways of potential synthetic transformations can be modeled to understand the underlying mechanisms and identify potential side reactions.

Predict Spectroscopic Properties: Calculated NMR and vibrational spectra can aid in the characterization of new this compound derivatives.

A comparison of these computational approaches is provided in Table 2.

| Computational Approach | Application to this compound | Strengths | Limitations |

| Machine Learning | Predictive synthesis, reaction optimization, bioactivity prediction | Can learn complex patterns from large datasets, fast predictions | Requires large, high-quality datasets for training |

| Quantum Chemistry (DFT) | Analysis of electronic structure, reaction mechanism elucidation, spectroscopic prediction | Provides detailed mechanistic insights from first principles | Computationally expensive, accuracy depends on the chosen level of theory |

Interdisciplinary Research Opportunities Involving this compound

The unique combination of a substituted aromatic ring and a thioamide moiety in this compound opens up possibilities for its application in various interdisciplinary fields.

Medicinal Chemistry: Thioamides are known bioisosteres of amides and are present in several biologically active compounds. nih.gov The 2,5-dimethylphenyl scaffold is also found in some antimicrobial agents. The exploration of this compound and its derivatives as potential therapeutic agents, for example, as enzyme inhibitors or antimicrobial compounds, is a promising area of research.

Materials Science: Aromatic thioamides can be precursors to conjugated polymers and organic electronic materials. The potential of this compound as a building block for novel organic semiconductors or fluorescent materials could be investigated.

Coordination Chemistry: The sulfur and nitrogen atoms of the thioamide group can act as ligands for metal ions. researchgate.netucj.org.ua The synthesis and characterization of metal complexes of this compound could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis of this compound, traditionally carried out using batch processes, stands to be revolutionized by the integration of flow chemistry and automation. Continuous flow systems offer numerous advantages over conventional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to perform reactions under extreme conditions. mdpi.comchemrxiv.orgcqu.edu.cn These features are particularly advantageous for thioamide synthesis, which can involve hazardous reagents and intermediates.

For the high-throughput synthesis of this compound, an automated flow chemistry platform could be envisioned. Such a system would enable the rapid screening of reaction conditions, optimization of yields, and the generation of a library of derivatives for further study. The synthesis could potentially start from readily available precursors such as 2,5-dimethylbenzaldehyde (B165460) or 2,5-dimethylbenzamide (B1331849). cqu.edu.cnchemicalbook.comchemicalbook.comacs.orgacs.orgchemscene.com

One plausible route involves the thionation of 2,5-dimethylbenzamide using a thionating agent like Lawesson's reagent. mdpi.comrsc.orgnih.govbeilstein-journals.orgorganic-chemistry.org In a flow setup, solutions of the amide and the reagent would be continuously pumped and mixed in a heated reactor coil, allowing for precise control of residence time and temperature to maximize conversion and minimize byproduct formation.

Another promising approach is the direct synthesis from 2,5-dimethylbenzaldehyde, an amine, and a sulfur source, analogous to the Willgerodt-Kindler reaction. mdpi.comrsc.orgorganic-chemistry.org Flow chemistry can facilitate the safe handling of reagents and the efficient mixing required for this multi-component reaction. The use of deep eutectic solvents (DESs) as environmentally benign reaction media could also be explored in a continuous flow process. rsc.org

The integration of online analytical techniques, such as HPLC or mass spectrometry, would allow for real-time monitoring of the reaction progress, enabling rapid optimization and automated decision-making. This high-throughput approach would significantly accelerate the discovery of novel thioamide derivatives with desired properties.

| Parameter | Starting Material: 2,5-Dimethylbenzamide | Starting Material: 2,5-Dimethylbenzaldehyde |

|---|---|---|

| Thionating/Sulfur Source | Lawesson's Reagent | Elemental Sulfur |

| Amine Source | - | Ammonia or Primary/Secondary Amine |

| Solvent | Toluene (B28343), THF | Deep Eutectic Solvent (DES), NMP |

| Temperature Range | 80-150 °C | 100-180 °C |

| Residence Time | 5-30 minutes | 10-60 minutes |

| Potential Catalyst | - | Base or Lewis Acid |

Potential in Advanced Sensing and Detection Methodologies

The unique electronic and photophysical properties of the thioamide group suggest that this compound and its derivatives could have significant potential in the development of advanced sensing and detection methodologies. Thioamides have been shown to act as fluorescence quenchers and can be incorporated into probes to monitor biological processes. digitellinc.comdigitellinc.comupenn.edunih.gov

The thioamide bond possesses distinct spectroscopic signatures, including a red-shifted UV absorption compared to its amide counterpart, which could be exploited in the design of chromogenic or fluorogenic sensors. nih.gov Future research could focus on designing and synthesizing derivatives of this compound that incorporate specific recognition elements for analytes of interest. For example, the introduction of chelating groups could lead to sensors for metal ions, while the attachment of biomolecules could enable the development of highly specific biosensors.

The ability of thioamides to interact with soft metals also opens up possibilities for their use in sensors for heavy metal detection. nih.gov Furthermore, the photoswitchable nature of the thioamide bond, which allows for cis-trans isomerization upon irradiation with specific wavelengths of light, could be harnessed to create photoresponsive sensors and materials. nih.gov

Research in this area would involve the synthesis of novel this compound derivatives and the characterization of their spectroscopic and analyte-binding properties. The development of such sensors could have applications in environmental monitoring, medical diagnostics, and industrial process control.

| Sensing Application | Potential Design Strategy | Detection Principle |

|---|---|---|

| Metal Ion Detection | Incorporation of chelating moieties | Changes in absorption or fluorescence upon metal binding |

| Biosensing | Conjugation to biomolecules (e.g., peptides, antibodies) | Fluorescence quenching or enhancement upon target binding |

| Environmental Pollutant Monitoring | Functionalization with specific recognition groups | Colorimetric or fluorometric response to pollutants |

| Photoresponsive Materials | Exploitation of cis-trans isomerization | Changes in material properties upon light irradiation |

Grand Challenges and Strategic Research Priorities for Thioamide Chemistry in the Coming Decade

Thioamide chemistry, while rich with potential, faces several grand challenges that will require focused and strategic research efforts in the coming decade. Addressing these challenges will be crucial for unlocking the full potential of compounds like this compound in various scientific and technological fields.

A primary challenge lies in the development of more efficient, sustainable, and scalable synthetic methodologies for thioamides. mdpi.comresearchgate.netresearchgate.net While methods like the use of Lawesson's reagent are common, they often require harsh conditions and generate significant waste. rsc.orgbeilstein-journals.org Future research should prioritize the development of catalytic and atom-economical methods for thioamide synthesis. The use of greener solvents and reagents, as well as energy-efficient processes such as mechanochemistry, will be key to improving the environmental footprint of thioamide production. rsc.org

Another significant hurdle is the limited understanding of the metabolic fate and potential toxicity of thioamide-containing compounds. For thioamides to be successfully incorporated into pharmaceuticals and other biologically active molecules, a thorough investigation of their pharmacokinetic and pharmacodynamic properties is essential. nih.gov This will require interdisciplinary collaborations between synthetic chemists, biochemists, and toxicologists.

The strategic research priorities for the next decade in thioamide chemistry should include:

Development of Novel Synthetic Methods: A focus on catalytic, enantioselective, and environmentally benign methods for thioamide synthesis will be critical. This includes exploring new sulfur sources and activation strategies. mdpi.comchemrxiv.org

Elucidation of Structure-Property Relationships: A deeper understanding of how the thioamide group influences the chemical, physical, and biological properties of molecules is needed. This will enable the rational design of thioamide-containing compounds with tailored functionalities.

Expansion of Applications in Materials Science: The unique properties of thioamides make them attractive for the development of novel polymers, photoresponsive materials, and electronic devices. Research in this area could lead to new technologies with significant societal impact.

Advancement of Thioamides in Medicinal Chemistry: Continued exploration of thioamides as therapeutic agents and probes for biological systems holds great promise. nih.govnih.govresearchgate.net This includes the development of new thioamide-based drugs and diagnostic tools.

Overcoming these challenges and pursuing these research priorities will undoubtedly lead to exciting discoveries and innovations in the field of thioamide chemistry, with compounds like this compound playing a role in this advancement.

Q & A

Q. What are the critical steps in synthesizing 2,5-Dimethylbenzothioamide with high purity, and how are intermediates stabilized?

- Methodology :

- Step 1 : Use 1,4-dimethylbenzene derivatives as starting materials, with thioamide functionalization achieved via thiophosgene or Lawesson’s reagent .

- Step 2 : Optimize reaction temperatures (e.g., 60–80°C) to prevent decomposition of intermediates. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) stabilize reactive intermediates by reducing side reactions .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol. Monitor purity via TLC (Rf = 0.3–0.5) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- FT-IR : Confirm thioamide (-C(=S)-NH₂) stretch at ~1250–1350 cm⁻¹ and aromatic C-H bending at ~750–850 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include aromatic protons at δ 6.8–7.2 ppm (doublets for para-substitution) and methyl groups at δ 2.3–2.5 ppm. ¹³C NMR resolves thiocarbonyl (C=S) at ~200 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 195.08) .

Q. How does solvent polarity affect the solubility and stability of this compound?

- Methodology :

- Use Hansen solubility parameters to predict solvent compatibility. Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while non-polar solvents (hexane) improve stability during storage .

- Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to assess degradation pathways (e.g., oxidation to sulfonamide) .

Advanced Research Questions

Q. How can reaction kinetics and activation energy calculations optimize the synthesis of this compound?

- Methodology :

- Perform time-resolved in-situ FT-IR or NMR to track intermediate formation. For example, monitor thiourea intermediate conversion rates at varying temperatures .

- Use the Arrhenius equation to calculate activation energy (Eₐ). If Eₐ exceeds 60 kJ/mol, consider catalytic additives (e.g., Pd/Cu for cross-coupling steps) .

Q. What strategies resolve contradictory data in reaction yields between batch syntheses?

- Methodology :

- Factor screening : Use Design of Experiments (DoE) to isolate variables (e.g., stirring rate, solvent purity). For example, ANOVA analysis revealed oxygen sensitivity in thiophosgene reactions, necessitating inert atmospheres .

- Cross-validation : Compare LC-MS data across labs to rule out instrumentation bias. Calibrate using certified reference materials (e.g., NIST Standard Reference Data) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model transition states. For instance, calculate the energy barrier for methyl group substitution at the 5-position .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzyme active sites) to guide functionalization for drug discovery .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |